(2-Bromo-6-cyanopyridin-4-YL)acetic acid
Description
(2-Bromo-6-cyanopyridin-4-YL)acetic acid is a pyridine derivative featuring a bromo (-Br) substituent at position 2, a cyano (-CN) group at position 6, and an acetic acid (-CH₂COOH) moiety at position 4 of the pyridine ring. Its molecular formula is C₈H₅BrN₂O₂, with a molar mass of 241.04 g/mol. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals, leveraging the reactivity of its functional groups for further derivatization, such as amidation or esterification.
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
2-(2-bromo-6-cyanopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-2-5(3-8(12)13)1-6(4-10)11-7/h1-2H,3H2,(H,12,13) |
InChI Key |
VVXAKRXBVSAIQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)Br)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of (2-Bromo-6-cyanopyridin-4-YL)acetic acid may involve large-scale bromination and subsequent functionalization processes. The exact methods can vary depending on the desired purity and yield, but typically involve controlled reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-6-cyanopyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to other functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen gas (for reduction) or oxidizing agents like potassium permanganate.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products:
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction Reactions: Products include amines or other oxidized derivatives.
Coupling Reactions: Products include biaryl compounds or other coupled products.
Scientific Research Applications
(2-Bromo-6-cyanopyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-6-cyanopyridin-4-YL)acetic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are subject to ongoing research and may involve binding to specific enzymes or receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (2-Bromo-6-cyanopyridin-4-YL)acetic acid with structurally related pyridine derivatives, emphasizing substituent effects, functional groups, and applications.
2-(4-Bromo-6-methylpyridin-2-yl)acetic Acid (CAS 1393541-31-5)
- Molecular Formula: C₈H₈BrNO₂
- Molar Mass : 230.06 g/mol
- Substituents : Bromo (position 4), methyl (position 6), acetic acid (position 2).
- Key Differences: The methyl group at position 6 is electron-donating, contrasting with the cyano group in the target compound, which is strongly electron-withdrawing. The acetic acid group at position 2 (vs. position 4 in the target compound) creates distinct steric and electronic environments, influencing reactivity in subsequent synthetic steps.
2-Bromo-6-cyanopyridine-4-boronic Acid (CAS 2225181-31-5)
- Molecular Formula : C₆H₄BBrN₂O₂
- Molar Mass : 226.82 g/mol
- Substituents: Bromo (position 2), cyano (position 6), boronic acid (-B(OH)₂, position 4).
- Key Differences :
- The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a stark contrast to the carboxylic acid’s propensity for amidation or esterification.
- The absence of an acetic acid moiety limits its utility in peptide-like conjugates but enhances its role in forming carbon-carbon bonds.
2-[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic Acid
- Molecular Formula : C₇H₅Cl₂FN₂O₃
- Molar Mass : 267.04 g/mol
- Substituents: Amino (-NH₂, position 4), dichloro (positions 3,5), fluoro (position 6), ether-linked acetic acid (position 2).
- The ether linkage introduces conformational flexibility, whereas the direct attachment of acetic acid in the target compound may enhance rigidity and planarity.
2-(5-Bromopyridin-2-yl)acetic Acid (CAS 192642-96-9)
- Molecular Formula: C₇H₆BrNO₂
- Molar Mass : 216.03 g/mol
- Substituents : Bromo (position 5), acetic acid (position 2).
- Key Differences :
- The bromo group at position 5 (meta to the acetic acid) creates a distinct electronic profile compared to the ortho-substituted bromo in the target compound. This positional isomerism may influence metal-coordination properties or intermolecular interactions.
Data Table: Structural and Functional Comparison
Research Findings and Insights
Substituent Effects :
- Electron-withdrawing groups (e.g., -CN in the target compound) increase the pyridine ring’s electron deficiency, enhancing stability against electrophilic attack but promoting nucleophilic substitution at activated positions .
- Methyl groups (electron-donating) reduce ring acidity but may improve lipophilicity for membrane permeability in drug candidates .
Functional Group Reactivity :
- Boronic acid derivatives (e.g., ) excel in cross-coupling reactions, whereas carboxylic acids enable conjugation via amide or ester bonds, broadening utility in medicinal chemistry .
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